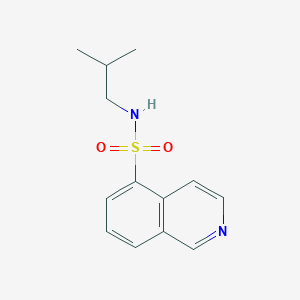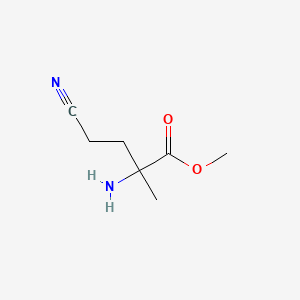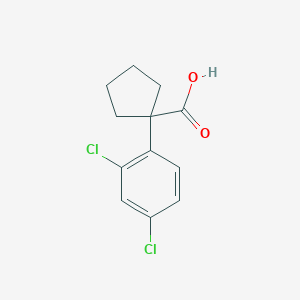
1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid” is a chemical compound . Unfortunately, there’s not much specific information available about this compound.
Synthesis Analysis
The synthesis of similar compounds typically involves various chemical reactions, but the specific synthesis pathway for “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” isn’t available in the sources I found .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .Chemical Reactions Analysis
The chemical reactions that “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid” undergoes aren’t specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, and solubility. For “1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid”, this information isn’t readily available .Aplicaciones Científicas De Investigación
1. Herbicide Use and Toxicity
2,4-D is extensively used in agriculture and urban activities for pest control. Studies have focused on its toxicity and mutagenicity, highlighting its environmental impact, especially on non-target aquatic species and its potential occupational risks (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Environmental Degradation and Remediation
Research into the environmental degradation of 2,4-D includes the involvement of cytochrome P450 in its metabolism by the fungus Umbelopsis isabellina, suggesting a potential for bioremediation (Nykiel-Szymańska, Stolarek, & Bernat, 2017). Another study discusses various methods for removing 2,4-D from contaminated water sources, emphasizing the need for efficient technology to handle water contamination caused by this herbicide (EvyAliceAbigail et al., 2017).
3. Chemical Transformations and Interactions
Chemical studies have analyzed the formation of 1,2-dioxanes when reacting certain compounds with tris(2,4-pentanedionato) manganese(III) or manganese(III) acetate, providing insights into chemical transformations involving 2,4-D derivatives (Nishino et al., 1991).
4. Mechanism of Action as a Herbicide
Insight into 2,4-D's mode of action as a herbicide has been explored, emphasizing its physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVNUENSNUSROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533434 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
CAS RN |
61023-76-5 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

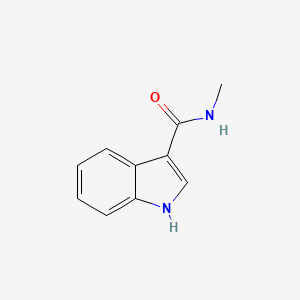


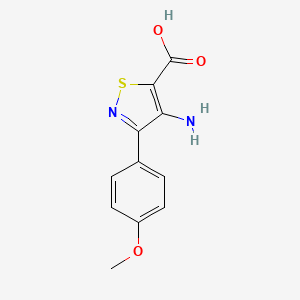
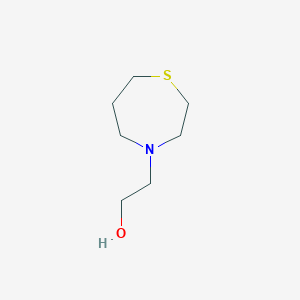
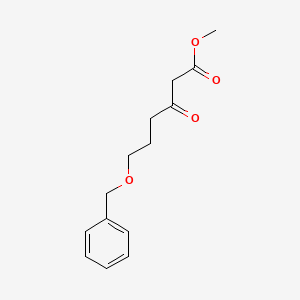
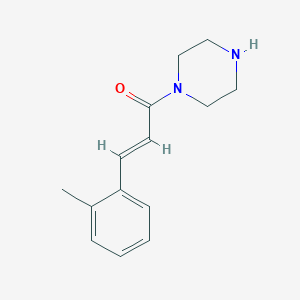
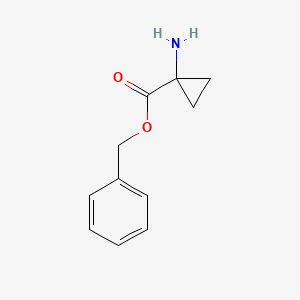
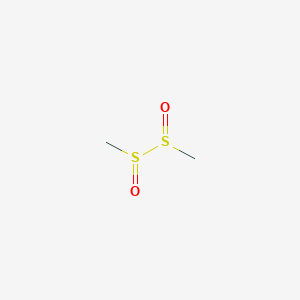
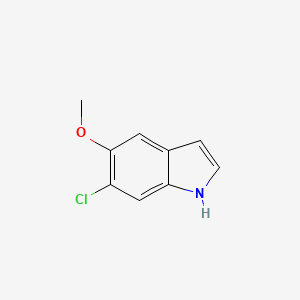

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
